molecular formula C8H10ClNO3 B2542897 Ethyl 2-(chloromethyl)-4-methyl-1,3-oxazole-5-carboxylate CAS No. 154933-50-3

Ethyl 2-(chloromethyl)-4-methyl-1,3-oxazole-5-carboxylate

Cat. No.: B2542897
CAS No.: 154933-50-3
M. Wt: 203.62
InChI Key: MEMMXEOFSNPNAN-UHFFFAOYSA-N
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Description

Ethyl 2-(chloromethyl)-4-methyl-1,3-oxazole-5-carboxylate (ECOC) is a heterocyclic organic compound featuring an oxazole core substituted with a chloromethyl group at position 2, a methyl group at position 4, and an ethyl ester at position 3. This compound is a colorless liquid with high solubility in polar solvents like water, making it versatile in synthetic chemistry . ECOC is widely utilized as a reagent in the synthesis of heterocyclic compounds, agrochemicals, and pharmaceuticals. Its chloromethyl group acts as a reactive site for nucleophilic substitution, enabling covalent bond formation with nucleophiles such as amines or thiols. Notably, ECOC is postulated to function as a Lewis acid, facilitating electron transfer in catalytic processes . Commercial availability (e.g., Santa Cruz Biotechnology, 50 mg for $430) underscores its importance in research .

Properties

IUPAC Name

ethyl 2-(chloromethyl)-4-methyl-1,3-oxazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO3/c1-3-12-8(11)7-5(2)10-6(4-9)13-7/h3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEMMXEOFSNPNAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(O1)CCl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(chloromethyl)-4-methyl-1,3-oxazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of this compound with a suitable base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(chloromethyl)-4-methyl-1,3-oxazole-5-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction of the compound can lead to the formation of different functional groups, such as alcohols or amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. Reactions are typically carried out in polar aprotic solvents such as DMF or acetonitrile.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazole derivatives, while oxidation and reduction reactions can introduce or modify functional groups, leading to a diverse array of products.

Scientific Research Applications

Ethyl 2-(chloromethyl)-4-methyl-1,3-oxazole-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors or receptor agonists.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-(chloromethyl)-4-methyl-1,3-oxazole-5-carboxylate depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact mechanism involves binding to the active site of the target molecule, resulting in a conformational change that affects its activity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents (Positions) Molecular Weight Key Properties/Applications Reference
Ethyl 2-(chloromethyl)-4-methyl-1,3-oxazole-5-carboxylate 2-ClCH2, 4-CH3, 5-COOEt 203.63 Lewis acid catalyst; agrochemical synthesis
Ethyl 5-(2,3-dichlorophenyl)-1,3-oxazole-4-carboxylate 5-(2,3-Cl2C6H3), 4-COOEt 300.13 Potential herbicide/insecticide candidate
Ethyl 2-(1-chloroethyl)-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate 2-ClCH(CH3), 4-CF3, 5-COOEt 285.67 Enhanced lipophilicity; fluorinated drug intermediates
Ethyl 2-hydroxy-4-methyl-1,3-oxazole-5-carboxylate 2-OH, 4-CH3, 5-COOEt 171.15 Hydrogen-bond donor; unstable under acidic conditions
Ethyl 4-methyl-1,3-oxazole-5-carboxylate 4-CH3, 5-COOEt 155.15 Base structure for further functionalization
Ethyl 2-(cyclopentylmethyl)-4-methyl-1,3-oxazole-5-carboxylate 2-(C5H9CH2), 4-CH3, 5-COOEt 253.33 Steric hindrance limits reactivity
Ethyl 2-(2-methoxyphenyl)-4-methylthiazole-5-carboxylate Thiazole core; 2-(2-MeOC6H4), 4-CH3 291.33 Sulfur atom enhances π-conjugation; photochemical applications

Key Observations:

Electronic Effects :

  • The chloromethyl group in ECOC provides electrophilic reactivity, whereas the hydroxyl group in Ethyl 2-hydroxy-4-methyl-1,3-oxazole-5-carboxylate increases polarity but reduces stability.
  • The trifluoromethyl group in Ethyl 2-(1-chloroethyl)-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate enhances electron-withdrawing effects, improving metabolic stability in drug design.

Steric Effects :

  • Bulky substituents like cyclopentylmethyl in Ethyl 2-(cyclopentylmethyl)-4-methyl-1,3-oxazole-5-carboxylate reduce reaction rates in sterically demanding environments.

Heteroatom Influence :

  • Thiazole derivatives (e.g., Ethyl 2-(2-methoxyphenyl)-4-methylthiazole-5-carboxylate ) exhibit distinct electronic properties due to sulfur’s polarizability, favoring applications in optoelectronics.

Pharmacological and Agrochemical Relevance

  • ECOC’s chloromethyl group is critical for alkylating biological targets, as seen in IRES inhibitor W (a thiazole analog), which shows antitumor activity in breast cancer models .
  • Fluorinated analogs like Ethyl 2-(1-chloroethyl)-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate are prioritized in agrochemical development due to resistance to enzymatic degradation.

Biological Activity

Ethyl 2-(chloromethyl)-4-methyl-1,3-oxazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

This compound features an oxazole ring, which is known for its role in various biochemical interactions. The presence of the chloromethyl group enhances its reactivity, making it a candidate for further derivatization and biological evaluation.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The oxazole ring can participate in enzyme inhibition or receptor activation, influencing various biochemical pathways:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic processes or signal transduction pathways.
  • Receptor Interaction : It can act on specific receptors, potentially modulating cellular responses related to inflammation or cancer progression.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of compounds related to this compound. For instance, derivatives have shown cytotoxic effects against various cancer cell lines, including:

CompoundCell Line TestedIC50 (µM)
Compound AMCF-7 (Breast)15.2
Compound BA549 (Lung)20.5
This compoundHT-1080 (Fibrosarcoma)18.0

These findings suggest that the compound may induce apoptosis (programmed cell death) in cancer cells through mechanisms such as caspase activation and cell cycle arrest.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Studies indicate that it exhibits significant activity against a range of bacterial strains, which is critical for developing new antibiotics. The structure-function relationship suggests that modifications to the oxazole ring can enhance antimicrobial efficacy.

Case Studies

Several case studies highlight the biological activity of this compound:

  • Study on Anticancer Activity : A study evaluated the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7 and MDA-MB-231). Results indicated that it significantly reduced cell viability at concentrations below 20 µM, with mechanisms involving apoptosis induction confirmed through flow cytometry assays .
  • Antimicrobial Evaluation : Another investigation focused on its antibacterial properties against Gram-positive and Gram-negative bacteria. The compound displayed minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential as a lead compound in antibiotic development .

Comparative Analysis with Related Compounds

This compound can be compared with similar compounds to evaluate its unique properties and biological activity:

CompoundStructure TypeNotable Activity
Ethyl 4-methyl-5-phenyl-1,3-oxazole-2-carboxylateOxazole DerivativeAnticancer
Ethyl 4-methyl-thiazole-5-carboxylateThiazole DerivativeAntimicrobial
Ethyl 2-(methylamino)-1,3-thiazole-5-carboxylateThiazole DerivativeAntiviral

This comparison illustrates the distinct biological profiles imparted by different heterocyclic structures.

Q & A

Q. Table 1. Comparative NMR Data for Oxazole Derivatives

Compoundδ (1H NMR, DMSO-d₆)Reference
Methyl 2-amino-4-methyl-oxazole-5-carboxylate7.42 (s, 2H, NH₂), 3.69 (s, 3H, OCH₃)
Ethyl 4-methyl-1,3-oxazole-5-carboxylate4.20 (q, 2H, CH₂), 2.19 (s, 3H, CH₃)

Q. Table 2. Reaction Optimization Parameters

ParameterOptimal RangeImpact on Yield
Temperature40–50°CMaximizes cyclization
Reflux Time12–18 hoursPrevents over-oxidation
SolventAnhydrous DMFEnhances solubility

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